molecular formula C42H82NO8P B13399056 L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin

L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin

Cat. No.: B13399056
M. Wt: 760.1 g/mol
InChI Key: WTJKGGKOPKCXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin is a high-purity, semi-synthetic phospholipid designed for advanced scientific research. As a phosphatidylcholine species with defined acyl chains—oleic acid in the sn-2 position and palmitic acid in the sn-1 position—it serves as an essential tool in biophysical and biochemical studies. Researchers value this compound for creating standardized model membrane systems, such as liposomes, which are crucial for investigating fundamental processes like membrane fusion, permeability, and protein-lipid interactions . In the field of lipid metabolism, defined phospholipids are critical for studying the activity and regulation of key enzymes. For instance, lecithin-cholesterol acyltransferase (LCAT), a central enzyme in reverse cholesterol transport, esterifies cholesterol using phosphatidylcholine as a substrate . Utilizing a well-characterized phospholipid like this compound allows for precise kinetic studies and mechanistic insights into this and similar enzymatic pathways, helping to elucidate their role in cardiovascular health and disease. Furthermore, its structured lipid composition makes it a candidate for developing specialized lipid nanoparticles and drug delivery vehicles, where consistency in the lipid component is paramount for reproducible formulation and performance. This product is intended For Research Use Only and is not meant for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thin-Film Hydration (TFH) Method

The TFH method, also known as the Bangham method, is one of the oldest and most common techniques for preparing liposomes. It involves:

  • Dissolution of Lipids : Phospholipids, including this compound, are dissolved in an organic solvent such as chloroform or dichloromethane.
  • Evaporation : The solvent is evaporated under vacuum, leaving a thin film of lipids.
  • Hydration : The lipid film is hydrated with an aqueous solution, leading to the formation of multilamellar vesicles (MLVs).
  • Downsizing : The MLVs can be converted into smaller unilamellar vesicles (SUVs or LUVs) through sonication or extrusion.

Advantages : Simple and cost-effective.
Disadvantages : Low entrapment efficiency and difficulty in removing organic solvents.

Detergent Removal Method

This method involves:

  • Solubilization : Lipids are mixed with detergents to form micelles.
  • Detergent Removal : The detergent is gradually removed, leading to the formation of unilamellar vesicles.
  • Purification : Residual detergent is removed through dialysis or chromatography.

Advantages : Good control over vesicle size and homogeneity.
Disadvantages : Presence of detergent residues and slow equilibration process.

Solvent Injection Method

This includes the ethanol injection and ether injection methods:

  • Ethanol Injection : Lipids dissolved in ethanol are injected into an aqueous phase, leading to the spontaneous formation of liposomes.
  • Ether Injection : Similar to ethanol injection but uses ether as the solvent.

Advantages : Simple, reproducible, and easy to scale up.
Disadvantages : Difficulty in removing residual solvents and potential inactivation of biological molecules.

Analysis of Preparation Methods

The choice of preparation method depends on the specific requirements of the liposome formulation, including size, stability, and encapsulation efficiency.

Method Advantages Disadvantages Size Range
TFH Simple, cost-effective Low entrapment efficiency, solvent removal issues 100 nm - 10 μm
Detergent Removal Good size control, homogeneous Detergent residues, slow process 50 nm - 500 nm
Ethanol Injection Reproducible, easy scale-up Residual ethanol, potential bioactivity loss 30 nm - 110 nm
Ether Injection Efficient solvent removal High polydispersity, solvent exposure risks 60 nm - 200 nm

Research Findings and Applications

This compound is crucial in liposome formulations due to its ability to form stable bilayers. Research has focused on optimizing liposome preparation methods for improved drug delivery and biomedical applications. For instance, the incorporation of cholesterol can enhance liposome stability and encapsulation efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation and hydrolysis.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidative decomposition products.

    Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is extensively used in scientific research due to its role in mimicking natural cell membranes. Some of its applications include:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chains (sn-1/sn-2) Key Applications
L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin C42H82NO8P 760.08 Palmitoyl (C16:0)/Oleoyl (C18:1) Drug delivery, lipid bilayers, emulsifiers
L-alpha-Dipalmitoyl phosphatidylcholine C40H80NO8P 734.05 Palmitoyl (C16:0)/Palmitoyl (C16:0) Respiratory surfactants, model membranes
1-Hexadecanoyl-2-linoleoyl-sn-glycero-3-phosphocholine C42H80NO8P 758.07 Palmitoyl (C16:0)/Linoleoyl (C18:2) Antioxidant formulations, membrane fluidity studies

Key Findings:

  • Acyl Chain Saturation : The presence of unsaturated oleoyl (C18:1) in this compound reduces phase transition temperatures compared to fully saturated analogs like L-alpha-dipalmitoyl phosphatidylcholine. This enhances membrane fluidity and stability under physiological conditions .
  • Oxidative Stability: Compounds with polyunsaturated acyl chains (e.g., linoleoyl, C18:2) exhibit lower oxidative stability than this compound, as monounsaturated lipids are less prone to peroxidation .
  • Medical Applications : L-alpha-dipalmitoyl phosphatidylcholine has been used in respiratory distress syndrome due to its ability to reduce alveolar surface tension, though clinical outcomes remain variable . In contrast, this compound is favored in drug delivery for its biocompatibility and tunable release kinetics .

Analytical and Purity Considerations

Standardized methods for phospholipid analysis, such as IUPAC Method 2.201, emphasize thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for quantifying acetone-insoluble phosphatides . Purity specifications for this compound (≥99.0% by TLC) exceed those of natural lecithin mixtures, which typically contain ≤50% phosphatidylcholine alongside phosphatidyl ethanolamine and serine .

Biological Activity

L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin, also known as 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, is a phospholipid compound that plays a significant role in biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C₄₂H₈₂NO₈P and a molecular weight of 760.09 g/mol. It consists of a glycerol backbone with two fatty acid chains: oleic acid at the beta position and palmitic acid at the gamma position. This unique arrangement influences its interaction with biological membranes, affecting membrane fluidity and permeability, which are critical for cellular functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Dynamics : As a structural component of cell membranes, it contributes to membrane fluidity, which is essential for various cellular processes including signaling and transport.
  • Drug Bioavailability : It enhances the bioavailability of drugs by facilitating their absorption across cell membranes, making it a valuable component in pharmaceutical formulations.
  • Anti-inflammatory Properties : Studies suggest that this compound may exhibit anti-inflammatory effects, potentially through interactions with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation regulation .

Case Studies

  • Liver Steatosis Model : In a study involving Sprague-Dawley rats, administration of phosphatidylcholine (PCH), which includes this compound, showed significant reduction in liver triglycerides compared to control groups. The PCH group exhibited altered enzyme activities related to fatty acid synthesis and oxidation, indicating its potential in managing fatty liver disease .
  • Cholesterol Absorption : An experiment using everted rat gut sacs demonstrated that lecithins could suppress cholesterol intestinal uptake by over 50%. This suggests that this compound may influence lipid digestion and absorption .
  • Muscle Fatty Acid Utilization : In vitro studies on myotubes revealed that PCH increased fatty acid uptake and expression of fatty acid-binding protein 3 (FABP3). The effects were mediated through PPARα pathways, highlighting its role in muscle metabolism .

Comparative Analysis with Similar Compounds

Compound NameFatty Acid CompositionUnique Features
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePalmitic acid & Oleic acidCommonly used in liposomal formulations
2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholineOleic acid & Palmitic acidDifferent acyl position affects membrane dynamics
PhosphatidylcholineVariesGeneral class of phospholipids with diverse roles

The specific arrangement of oleic and palmitic acids in this compound distinguishes it from other phosphatidylcholines, enhancing its biological properties.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Its ability to modulate lipid metabolism presents potential for treating NAFLD by reducing liver fat accumulation .
  • Cardiovascular Health : By improving lipid profiles and reducing inflammation, it may contribute to cardiovascular health management.
  • Drug Delivery Systems : Its role as an emulsifier makes it suitable for use in drug delivery systems, enhancing the efficacy of liposomal formulations.

Q & A

Q. What are the standard analytical methods for characterizing the structural integrity of L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve acyl chain positions and confirm stereochemistry. For example, the β- and γ-oleoyl/palmitoyl regiochemistry can be distinguished via coupling patterns in 1H^{1}\text{H}-NMR spectra .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) identifies molecular weight and fragmentation patterns. A molecular ion peak at m/z 758.075 (calculated for C44_{44}H86_{86}NO8_{8}P) confirms the intact structure .
  • X-ray Diffraction : For crystalline samples, small-angle X-ray scattering (SAXS) resolves lamellar spacing in bilayer assemblies, with typical d-spacings of 50–60 Å in hydrated phases .
Key Physico-Chemical Properties
Molecular Weight
InChI Key
Phase Behavior

Q. How can researchers optimize solvent systems for effective purification of this compound?

Methodological Answer:

  • Solvent Selection : Use chloroform:methanol (2:1 v/v) for initial extraction, followed by acetone precipitation to remove neutral lipids. Polar solvents like ethanol improve phase separation but may require temperature control (4°C) to avoid denaturation .
  • Chromatography : Reverse-phase HPLC with C18 columns and isopropanol/hexane gradients achieves >95% purity. Monitor elution profiles via evaporative light scattering detection (ELSD) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in phase behavior data observed across studies?

Methodological Answer:

  • Controlled Hydration Protocols : Use vapor-pressure equilibration with saturated salt solutions (e.g., NaCl for 75% RH) to standardize hydration levels, as water content critically affects lamellar-to-hexagonal phase transitions .
  • Temperature Gradients : Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 1°C/min) to identify metastable phases. Discrepancies in transition enthalpies (~20–30 kJ/mol) often arise from kinetic trapping during cooling cycles .
  • Cross-Validation : Compare SAXS data with molecular dynamics (MD) simulations using the smooth particle mesh Ewald method to account for long-range electrostatic interactions in bilayer systems .

Q. How can molecular dynamics (MD) simulations be validated against experimental data for this lecithin's bilayer formation?

Methodological Answer:

  • Force Field Selection : Use all-atom force fields (e.g., CHARMM36 or Slipids) parameterized for phospholipids. Validate by matching simulated area per lipid (65–70 Å2^2) with X-ray reflectivity data .
  • Bilayer Properties : Calculate electron density profiles from MD trajectories and compare with SAXS-derived electron density maps. Discrepancies >5% in headgroup spacing indicate inadequate torsional potential calibration .
  • Free Energy Calculations : Apply umbrella sampling to estimate transition barriers between lamellar and non-lamellar phases. Experimental validation via pressure-jump relaxation assays is critical .

Q. What statistical frameworks are suitable for analyzing contradictory data on this lecithin’s role in membrane protein stabilization?

Methodological Answer:

  • Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity in protein sources (e.g., GPCRs vs. ion channels). Adjust for publication bias via funnel plots .
  • Multivariate Regression : Model stabilization efficacy (e.g., % activity retention) as a function of lecithin concentration, acyl chain saturation, and buffer ionic strength. Confounding variables like detergent residues require covariate adjustment .

Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental reporting, including detailed synthesis protocols and raw diffraction data in supplementary materials .
  • Ethical Considerations : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate research questions, particularly when studying biomedical applications .

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